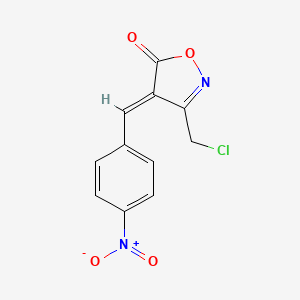

(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of Chloromethyl Group: The chloromethyl group can be introduced via chloromethylation reactions, often using formaldehyde and hydrochloric acid under acidic conditions.

Formation of Nitrobenzylidene Moiety: The nitrobenzylidene group is typically introduced through a condensation reaction between a nitrobenzaldehyde and the isoxazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).

Substitution: Sodium azide (NaN₃), thiourea.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines.

Substitution: Azides, thiols.

Chemistry:

Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

Antimicrobial Agents: Investigated for its potential antimicrobial properties due to the presence of the nitro group.

Enzyme Inhibition: Studied for its ability to inhibit certain enzymes, making it a candidate for drug development.

Medicine:

Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.

Industry:

Material Science: Used in the development of new materials with specific chemical properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparaison Avec Des Composés Similaires

(4E)-3-(Chloromethyl)-4-(4-methylbenzylidene)-isoxazol-5(4H)-one: Similar structure but with a methyl group instead of a nitro group.

(4E)-3-(Chloromethyl)-4-(4-hydroxybenzylidene)-isoxazol-5(4H)-one: Contains a hydroxy group instead of a nitro group.

Uniqueness:

Nitro Group: The presence of the nitro group in (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one imparts unique chemical reactivity and biological activity compared to its analogs.

Chloromethyl Group: The chloromethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various scientific and industrial applications.

Activité Biologique

The compound (4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one belongs to the isoxazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Isoxazole derivatives are known for their potential as antimicrobial, anticancer, and anti-inflammatory agents. This article explores the biological activity of this specific compound, emphasizing its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features a chloromethyl group and a nitrobenzylidene moiety attached to the isoxazole ring, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit a variety of biological activities. The following sections detail specific findings related to this compound.

Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole compounds. For instance:

- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity.

- Mechanism of Action : Molecular docking studies suggest that this compound interacts with key proteins involved in cell proliferation and apoptosis, potentially leading to programmed cell death in malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Studies : It exhibited moderate to strong inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods .

- Synergistic Effects : Combinations with other antibiotics showed enhanced efficacy, suggesting potential for use in multi-drug resistant infections .

Anti-inflammatory Effects

The anti-inflammatory properties of isoxazole derivatives are well-documented:

- Cytokine Modulation : The compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its potential role in managing inflammatory diseases .

- Animal Models : In vivo studies demonstrated reduced edema in models of acute inflammation following administration of the compound .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

- Functional Groups : The presence of the chloromethyl and nitro groups significantly enhances biological activity by influencing electronic properties and steric factors.

- Molecular Docking Analysis : Computational studies indicate that modifications to the substituents on the isoxazole ring can lead to improved binding affinities with target proteins, paving the way for derivative synthesis with enhanced potency .

Case Studies

- Case Study 1 : A study conducted on a series of isoxazole derivatives including this compound revealed that compounds with electron-withdrawing groups exhibited superior anticancer activity compared to those with electron-donating groups.

- Case Study 2 : In a preclinical trial assessing anti-inflammatory effects, administration of this compound resulted in significant decreases in inflammatory markers in animal models, supporting its potential therapeutic use in chronic inflammatory conditions.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential as an antimicrobial agent. Its structure allows for modifications that can enhance activity against various bacterial strains. Research indicates that derivatives of isoxazole compounds can inhibit bacterial growth by targeting specific enzymatic pathways involved in bacterial replication .

Organic Synthesis

(4E)-3-(Chloromethyl)-4-(4-nitrobenzylidene)-isoxazol-5(4H)-one serves as a versatile intermediate in organic synthesis. It can be utilized to create more complex molecules through reactions such as nucleophilic substitution and cycloaddition. This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals .

Structure-Activity Relationship Studies

The compound is used in structure-activity relationship (SAR) studies to understand how modifications to its structure affect biological activity. This research is crucial for the development of new drugs with improved efficacy and reduced side effects .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various isoxazole derivatives, including this compound. The results showed that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be a lead structure for developing new antibiotics .

Case Study 2: Synthesis of Novel Compounds

Researchers have utilized this compound as a starting material to synthesize novel cyclic compounds via combinatorial chemistry techniques. These new compounds were screened for biological activity, demonstrating the utility of this compound in generating libraries of potential drug candidates .

Propriétés

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(4-nitrophenyl)methylidene]-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O4/c12-6-10-9(11(15)18-13-10)5-7-1-3-8(4-2-7)14(16)17/h1-5H,6H2/b9-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJGVYWRCWGYEV-WEVVVXLNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=NOC2=O)CCl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=NOC2=O)CCl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.